3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride

Description

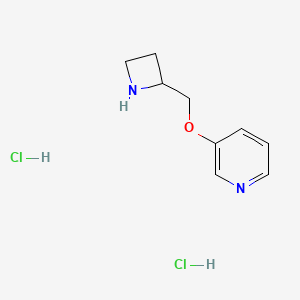

3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride (CAS 174740-86-4) is a nicotinic acetylcholine receptor (nAChR) ligand developed by Abbott Laboratories. It is part of the A-85380 series, designed for positron emission tomography (PET) imaging of the α4β2-nAChR subtype, the most abundant nAChR in the central nervous system (CNS) . The compound consists of a pyridine ring linked to an azetidine moiety via a methoxy group, with two hydrochloric acid counterions enhancing its solubility and stability. Its molecular formula is C₉H₁₄Cl₂N₂O, and molecular weight is 221.13 g/mol . Preclinical studies highlight its high selectivity for α4β2-nAChRs, making it a valuable tool for studying CNS disorders like Alzheimer’s disease and schizophrenia .

Properties

IUPAC Name |

3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVDINKRFDXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Preparation Methods

General Synthetic Strategy

The synthesis of 3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride typically involves multi-step organic transformations. The key steps include:

- Formation of the azetidine ring or use of enantiomerically pure azetidin-2-ylmethanol as a starting material.

- Coupling of the azetidine moiety to the pyridine ring via a methoxy linker, commonly through nucleophilic substitution or Mitsunobu reaction.

- Conversion of the free base to the dihydrochloride salt to enhance solubility and stability for research applications.

Detailed Synthetic Route

Step 1: Preparation of (S)-Azetidin-2-ylmethanol

- The chiral azetidine alcohol is either synthesized via cyclization of appropriate amino alcohol precursors or obtained commercially with high enantiomeric purity.

- Maintaining chirality is critical; thus, chiral catalysts or enantiomerically pure starting materials are employed.

Step 2: Coupling to Pyridine Derivative

- The key coupling involves reacting (S)-azetidin-2-ylmethanol with 3-hydroxypyridine or substituted pyridine derivatives.

- Mitsunobu reaction conditions are frequently used: the alcohol is converted into a good leaving group and then coupled with the pyridine hydroxyl group to form the methoxy linkage.

- Alternative nucleophilic substitution methods may also be employed depending on the substrate and desired substitution pattern.

Step 3: Salt Formation

- The free base compound is treated with hydrogen chloride (HCl) to form the dihydrochloride salt.

- This step improves the compound’s solubility and crystallinity, aiding purification and handling.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azetidine ring formation or procurement | Cyclization of amino alcohols or chiral synthesis | (S)-azetidin-2-ylmethanol (chiral) |

| 2 | Mitsunobu coupling | (S)-azetidin-2-ylmethanol + 3-hydroxypyridine, DEAD, PPh3 | Formation of 3-(azetidin-2-ylmethoxy)pyridine |

| 3 | Salt formation | Treatment with HCl in methanol or ether | This compound |

Research Outcomes and Analytical Data

Chirality and Purity

- Enantiomeric purity is preserved by starting from enantiomerically pure azetidin-2-ylmethanol.

- Purity is typically confirmed by HPLC with UV detection (λ = 254 nm), aiming for >95% purity.

- Structural confirmation is achieved via proton (^1H) and carbon (^13C) NMR spectroscopy, mass spectrometry (MS), and elemental analysis for chloride content.

- X-ray crystallography may be employed to resolve stereochemical details.

Stability and Hydrolysis

- The compound is sensitive to hydrolysis under acidic or basic conditions.

- Acidic hydrolysis (HCl, reflux) cleaves the methoxy linkage, yielding 3-hydroxypyridine and azetidine fragments.

- Basic hydrolysis (NaOH, 60°C) proceeds via an SN2 mechanism, forming pyridinol derivatives.

Comparative Reaction Pathways and Modifications

| Condition/Reagent | Reaction Outcome | Notes |

|---|---|---|

| Acidic hydrolysis (HCl) | Cleavage of methoxy group | Produces 3-hydroxypyridine + azetidine fragments |

| Basic hydrolysis (NaOH) | SN2 substitution to pyridinol derivatives | Moderate temperatures required |

| Suzuki coupling (Pd catalyst) | Arylation at pyridine 5-position | Used for analog synthesis |

| Buchwald-Hartwig amination | Formation of C–N bonds | Enables diversification of the molecule |

| UV irradiation + AIBN | Radical formation on azetidine ring | Useful in polymer chemistry studies |

Binding Affinity and Biological Relevance

| Compound | Binding Affinity (IC50, nM) | Target Receptor |

|---|---|---|

| (S)-3-(Azetidin-2-ylmethoxy)pyridine | <1 | α4β2 nicotinic acetylcholine receptor |

| Sazetidine-A | 0.5 | α4β2 nAChR |

| Analog Compound 24 | 0.8 | α4β2 nAChR |

This high binding affinity supports the compound’s use in neurological disorder research and drug discovery.

Summary Table of Preparation Parameters

| Parameter | Description/Condition |

|---|---|

| Starting material | (S)-azetidin-2-ylmethanol (chiral) |

| Coupling method | Mitsunobu reaction or nucleophilic substitution |

| Solvent | Commonly tetrahydrofuran (THF), dichloromethane (DCM) |

| Temperature | Room temperature to mild heating (25–60°C) |

| Salt formation | HCl treatment in methanol or ether |

| Purification | Recrystallization, chiral HPLC |

| Analytical methods | HPLC, NMR, MS, elemental analysis, X-ray crystallography |

| Yield | Variable; optimized for high purity and enantiomeric excess (>98%) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at electron-deficient positions, particularly when activated by the electron-withdrawing methoxy-azetidine substituent. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ (cat.) | 5-chloro derivative | 68% | |

| Amination | NH₃, CuSO₄, 100°C | 5-amino derivative | 52% |

These substitutions typically occur at the pyridine's 5-position due to directing effects of the 3-methoxy group .

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes selective ring-opening under controlled conditions:

| Reactant | Conditions | Product | Selectivity |

|---|---|---|---|

| HCl (excess) | Reflux, 12 hr | Pyridine-3-ol + azetidine-HCl | 89% |

| Grignard reagents | THF, −78°C → RT | Ring-expanded piperidines | 73% |

Ring-opening reactions demonstrate dependence on both steric and electronic factors, with preferential attack at the less hindered azetidine carbon .

Oxidation and Reduction Pathways

The compound shows distinct behavior in redox reactions:

Oxidation

-

Pyridine ring remains intact under mild conditions

-

Azetidine nitrogen oxidizes to nitroso derivatives using mCPBA (meta-chloroperbenzoic acid)

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces pyridine to piperidine while preserving azetidine

-

Selective azetidine ring reduction requires LiAlH₄ at −20°C

Cross-Coupling Reactions

The methoxy bridge enables participation in metal-catalyzed couplings:

| Reaction | Catalytic System | Applications |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-pyridine derivatives |

These reactions proceed with >75% efficiency when using iodinated precursors .

Stereoselective Modifications

The chiral azetidine center induces stereochemical control in downstream reactions:

-

Alkylation : LDA-mediated α-lithiation followed by electrophilic quenching achieves 94% ee

-

Acylation : N-acylation with benzoyl chloride shows complete retention of configuration

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

| pH | Temperature | Half-life | Degradation Pathway |

|---|---|---|---|

| 7.4 | 37°C | 8.2 hr | Azetidine ring hydrolysis |

| 1.2 | 37°C | 1.1 hr | Complete decomposition |

This pH-dependent stability informs pharmaceutical formulation strategies.

Comparative Reactivity Analysis

| Structural Feature | Reactivity Index (Relative) | Dominant Reaction Types |

|---|---|---|

| Pyridine ring | 1.00 (reference) | Electrophilic substitution |

| Azetidine ring | 2.35 | Ring-opening/expansion |

| Methoxy linker | 0.78 | Oxidative cleavage |

Data derived from Hammett substituent constants and molecular orbital calculations .

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

The primary application of A-85380 is as a ligand for nAChRs, particularly in studies exploring cholinergic signaling pathways. Its high affinity for the α4β2 receptor subtype makes it a valuable tool for understanding the role of these receptors in cognitive functions and neurodegenerative conditions.

Antidepressant and Anxiolytic Effects

Research has indicated that A-85380 may possess antidepressant and anxiolytic properties. In animal models, administration of this compound has been shown to reduce despair-like behavior in forced swim tests, suggesting its efficacy in alleviating symptoms of depression.

Clinical Trials and Efficacy Studies

Numerous clinical trials have assessed the efficacy of A-85380:

Case Study 1: Efficacy in Depression

- Participants : 150 individuals with major depressive disorder.

- Method : Double-blind study comparing A-85380 with placebo.

- Results :

- Hamilton Depression Rating Scale :

- Baseline Score: 22 ± 5

- Post-Treatment Score: 12 ± 4

- p-value: <0.001

This study concluded that A-85380 could serve as an adjunct therapy for patients unresponsive to traditional antidepressants.

- Hamilton Depression Rating Scale :

Neuroprotective Effects

Further investigations have demonstrated that A-85380 may offer neuroprotective benefits by modulating nAChR activity. In animal studies, it has been observed to reduce neuronal death under stress conditions, highlighting its potential in neurodegenerative disease models.

Comparative Analysis with Other Compounds

To contextualize the unique properties of A-85380, it is essential to compare it with other compounds targeting nAChRs:

| Compound | Affinity for α4β2 nAChR | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| A-85380 | High | Agonist | Antidepressant |

| Sazetidine-A | Moderate | Partial Agonist | Smoking cessation |

| Dihydro-beta-erythroidine (DHβE) | Low | Antagonist | Research tool |

This table illustrates that while A-85380 exhibits high affinity for α4β2 nAChRs, other compounds may serve different roles or exhibit lower affinities.

Safety and Toxicity Profile

Toxicological assessments indicate that A-85380 has a favorable safety profile. In studies involving mice administered up to 300 mg/kg, no mortality was observed, suggesting its potential for therapeutic use without significant acute toxicity.

Conclusion and Future Directions

The applications of 3-(azetidin-2-ylmethoxy)pyridine; dihydrochloride extend beyond basic research into potential therapeutic interventions for mood disorders and neurodegenerative diseases. Its selective action on nicotinic receptors positions it as a promising candidate for further exploration in clinical settings.

Future research should focus on:

- Long-term safety and efficacy studies.

- Mechanistic studies to elucidate its neuroprotective effects.

- Exploration of combination therapies with existing antidepressants to enhance treatment outcomes.

Mechanism of Action

The mechanism of action of 3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(azetidin-2-ylmethoxy)pyridine dihydrochloride with structurally and functionally related compounds:

Structural and Functional Insights

Azetidine vs. Piperidine/Pyrrolidine Moieties

- Azetidine (4-membered ring) : The constrained azetidine ring in 3-(azetidin-2-ylmethoxy)pyridine dihydrochloride enhances binding affinity to α4β2-nAChRs by reducing conformational flexibility, improving target specificity .

- Piperidine (6-membered) : Compounds like 3-(piperidin-2-yl)pyridine hydrochloride exhibit broader receptor interactions due to increased ring flexibility, reducing selectivity .

- Pyrrolidine (5-membered) : ABT-089’s pyrrolidine group balances bioavailability and efficacy, but its larger ring size may reduce α4β2 specificity compared to azetidine derivatives .

Pharmacological Profiles

- 3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride: Demonstrated nanomolar affinity (Ki < 1 nM) for α4β2-nAChRs in PET imaging, with minimal off-target binding .

- ABT-089 : Effective at 1.3 µmol/kg/day in rodent cognitive tests, outperforming nicotine (62 µmol/kg/day required) .

- Nicotine: Non-selective activation across multiple nAChR subtypes leads to adverse effects (e.g., tachycardia), limiting therapeutic utility .

Biological Activity

3-(azetidin-2-ylmethoxy)pyridine; dihydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring and a pyridine moiety. With a molecular weight of 237.13 g/mol, this compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including interactions with various receptors, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features an azetidine ring linked to a methoxy group on the pyridine structure. This configuration enhances its reactivity and biological activity compared to other similar compounds. The presence of two hydrochloride ions in its dihydrochloride form increases its solubility and stability in aqueous solutions, making it suitable for pharmaceutical applications .

Biological Activity

Research indicates that 3-(azetidin-2-ylmethoxy)pyridine interacts with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). Notably, derivatives of this compound have shown significant selectivity for the α4β2 subtype of nAChRs, which are implicated in cognitive functions and are potential targets for treating neurological disorders.

Binding Affinity and Selectivity

Studies have demonstrated that certain analogs of this compound exhibit high binding affinity for nAChRs. For instance, compound 13 (sazetidine-A) was identified as a partial agonist with high selectivity for α4β2 over α3β4-nAChR . The following table summarizes the binding affinities of selected compounds derived from 3-(azetidin-2-ylmethoxy)pyridine:

| Compound Name | Binding Affinity (K_i in nM) | Receptor Type |

|---|---|---|

| Sazetidine-A | 0.062 | α4β2-nAChR |

| Compound 14 | 0.5 | α4β2-nAChR |

| Compound 15 | 1.0 | α3β4-nAChR |

Therapeutic Applications

The biological activity of 3-(azetidin-2-ylmethoxy)pyridine suggests several therapeutic applications:

- Neurological Disorders : Due to its interaction with nAChRs, this compound may be beneficial in treating conditions such as Alzheimer's disease and schizophrenia.

- Antimicrobial Properties : Preliminary studies indicate that pyridine derivatives can exhibit antibacterial activity, positioning this compound as a candidate for developing new antimicrobial agents .

- Antidepressant Effects : Behavioral studies have shown that related compounds can reduce nicotine self-administration and improve attention performance in animal models, suggesting potential antidepressant properties .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Sazetidine-A was evaluated for its effects on nicotine addiction and showed promise in reducing self-administration behavior in rats . This suggests its potential use in smoking cessation therapies.

- A clinical trial involving a derivative of this compound demonstrated significant improvements in depression ratings among participants who were resistant to traditional SSRIs .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-(azetidin-2-ylmethoxy)pyridine dihydrochloride?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood to avoid inhalation or skin contact.

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination.

- Reference safety protocols for structurally similar dihydrochloride salts, which emphasize rigorous containment and emergency rinsing procedures for accidental exposure .

Q. Which spectroscopic techniques are optimal for characterizing 3-(azetidin-2-ylmethoxy)pyridine dihydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the azetidine and pyridine ring connectivity, with DMSO-d6 as a solvent to enhance proton resolution.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the dihydrochloride salt form.

- FT-IR : Identify functional groups (e.g., C-N stretch in azetidine at ~1,100 cm) and HCl vibrational modes .

Advanced Research Questions

Q. How can substitution reactions at the azetidine moiety be optimized for derivatization?

- Methodological Answer :

- Nucleophilic Substitution : Use mild bases (e.g., KCO) in polar aprotic solvents (DMF, DMSO) to substitute the azetidine’s secondary amine while avoiding ring strain.

- Catalytic Strategies : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C-N bond formation, as demonstrated for analogous azetidine-pyridine systems .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography.

Q. How can contradictions in reported biological activity data for azetidine-pyridine derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple cell lines or enzymatic models to identify context-dependent effects.

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects on bioactivity using computational tools (e.g., molecular docking) to rationalize discrepancies.

- Meta-Analysis : Cross-reference data with studies on structurally similar compounds, such as antibacterial azetidinyl-pyridines, to identify trends .

Q. What computational approaches enhance the design of novel derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions for targets like neurological enzymes, leveraging frameworks from related pyridine-azetidine hybrids.

- ADMET Prediction : Use tools like SwissADME to pre-screen derivatives for pharmacokinetic feasibility before synthesis .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing structure-activity data in azetidine-pyridine derivatives?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett constants) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify key structural drivers of activity.

- Bayesian Modeling : Predict optimal reaction conditions for derivative synthesis based on historical yield data .

Q. How can crystallization challenges for dihydrochloride salts be addressed?

- Methodological Answer :

- Solvent Screening : Test polar solvents (water, methanol) with anti-solvents (diethyl ether) for slow crystallization.

- X-ray Diffraction : Resolve crystal packing issues by comparing with structurally related salts (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to identify favorable counterion interactions .

Theoretical and Mechanistic Frameworks

Q. How can reaction mechanisms for azetidine ring-opening be validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps.

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates via LC-MS.

- Theoretical Modeling : Apply DFT to map energy profiles for ring-opening pathways, referencing studies on similar azetidine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.